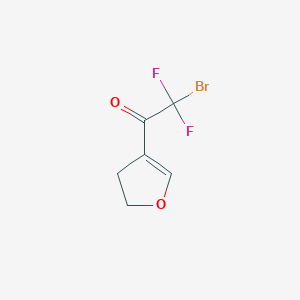

2-Bromo-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one

CAS No.: 1087792-68-4

Cat. No.: VC3355874

Molecular Formula: C6H5BrF2O2

Molecular Weight: 227 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1087792-68-4 |

|---|---|

| Molecular Formula | C6H5BrF2O2 |

| Molecular Weight | 227 g/mol |

| IUPAC Name | 2-bromo-1-(2,3-dihydrofuran-4-yl)-2,2-difluoroethanone |

| Standard InChI | InChI=1S/C6H5BrF2O2/c7-6(8,9)5(10)4-1-2-11-3-4/h3H,1-2H2 |

| Standard InChI Key | UDLVKGRNMLFELF-UHFFFAOYSA-N |

| SMILES | C1COC=C1C(=O)C(F)(F)Br |

| Canonical SMILES | C1COC=C1C(=O)C(F)(F)Br |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification Parameters

2-Bromo-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one is registered with CAS number 1087792-68-4 and is cataloged in chemical databases with specific identifiers. The compound has a molecular formula of C₆H₅BrF₂O₂ and a precise molecular weight of 227.01 g/mol as determined by its atomic composition . It is also registered in the PubChem database with CID 39871131, where it was first added in 2009 and has undergone subsequent information updates . The MDL number associated with this compound is MFCD11099669, which serves as an additional identifier in chemical databases and inventory systems .

Nomenclature and Structural Representation

The compound is known by several synonyms, reflecting different naming conventions in chemical nomenclature. While its primary name is 2-bromo-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one, it is also referred to as 2-bromo-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethanone and 2-bromo-1-(2,3-dihydrofuran-4-yl)-2,2-difluoroethanone in some databases . The IUPAC recommended name is 2-bromo-1-(2,3-dihydrofuran-4-yl)-2,2-difluoroethanone, which precisely describes its structural arrangement .

For computational and database purposes, the compound can be represented by the following structural identifiers:

| Identifier Type | Value |

|---|---|

| Standard InChI | InChI=1S/C6H5BrF2O2/c7-6(8,9)5(10)4-1-2-11-3-4/h3H,1-2H2 |

| InChI Key | UDLVKGRNMLFELF-UHFFFAOYSA-N |

| SMILES Notation | C1COC=C1C(=O)C(F)(F)Br |

These representations allow for unambiguous identification and structural interpretation across different chemical databases and in computational chemistry applications .

Molecular Structure and Bonding

The molecular structure of 2-bromo-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one consists of a dihydrofuran ring connected to a bromodifluoroacetyl group through a carbonyl linkage. The dihydrofuran component provides a heterocyclic backbone, while the bromodifluoroacetyl group introduces halogen functionality that significantly influences the compound's reactivity. The carbonyl group serves as a reactive center for various chemical transformations, making this compound valuable in organic synthesis .

Physical and Chemical Properties

Spectroscopic Properties

Synthesis and Reactivity

Chemical Reactivity

The reactivity of 2-bromo-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one can be inferred from its structural features. The presence of a carbonyl group adjacent to a bromodifluoromethyl moiety creates an electrophilic center that would be susceptible to nucleophilic attack. The bromine atom provides a potential leaving group, facilitating substitution reactions. Additionally, the dihydrofuran ring contains a carbon-carbon double bond that can participate in addition reactions, further expanding the compound's synthetic utility .

Applications in Research and Development

Synthetic Building Block

2-Bromo-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one serves as a valuable building block in organic synthesis, particularly for the creation of more complex fluorinated compounds. The incorporation of fluorine atoms into organic molecules is a significant strategy in medicinal chemistry and materials science, as fluorine substitution can dramatically alter physicochemical properties and biological activities . The dihydrofuran ring provides additional functionality that can be exploited in subsequent transformations, making this compound versatile in multi-step synthesis pathways.

Research Utility

The compound is primarily designated for research use only (RUO), indicating its specialized application in laboratory settings rather than industrial or consumer products . Research applications likely include exploration of novel synthetic methodologies, development of structure-activity relationships in fluorinated compounds, and investigation of reaction mechanisms involving bromodifluoromethyl groups. The unique structural features of this compound make it valuable for expanding the chemical space of fluorinated heterocycles.

Comparative Analysis with Related Compounds

Structural Analogues

The search results mention a related compound, 2-Chloro-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one (CAS: 1087784-77-7), which differs only in the halogen atom (chlorine instead of bromine). This chlorinated analogue has a molecular formula of C₆H₅ClF₂O₂ and a lower molecular weight of 182.55 g/mol compared to the brominated version. The structural similarity between these compounds suggests comparable chemical properties, with potential differences in reactivity due to the different halogen atoms.

Table 1: Comparison of 2-Bromo-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one and its Chlorinated Analogue

| Property | 2-Bromo-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one | 2-Chloro-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one |

|---|---|---|

| CAS Number | 1087792-68-4 | 1087784-77-7 |

| Molecular Formula | C₆H₅BrF₂O₂ | C₆H₅ClF₂O₂ |

| Molecular Weight | 227.01 g/mol | 182.55 g/mol |

| Halogen Component | Bromine | Chlorine |

| Physical State | Liquid | Not specified in search results |

The difference in halogen atom would be expected to influence the compound's reactivity, with the bromine derivative potentially being more reactive in substitution reactions due to bromine being a better leaving group than chlorine.

Other Halogenated Compounds

Additional related compounds mentioned in the search results include 2-Bromo-2,2-difluoro-1-phenylethan-1-one and its derivatives . These compounds share the bromodifluoromethyl ketone functional group but differ in the attached aromatic or heterocyclic moiety. The synthetic methods described for these compounds, involving Grignard reactions with ethyl bromodifluoroacetate, could potentially be adapted for the synthesis of 2-Bromo-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume